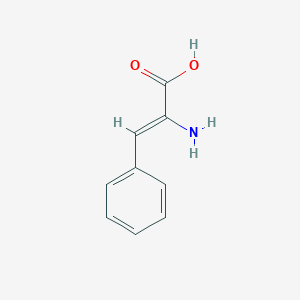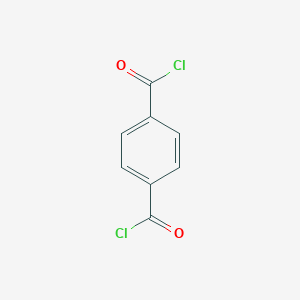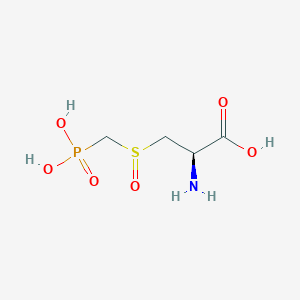
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid (AMPA) is a synthetic compound that acts as an agonist of the AMPA receptor, a subtype of ionotropic glutamate receptor. AMPA has been widely used in scientific research to study the physiological and biochemical effects of glutamate signaling in the central nervous system.
Mécanisme D'action
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid acts as an agonist of the (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid receptor, which is a ligand-gated ion channel that mediates the fast excitatory neurotransmission in the central nervous system. Binding of (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid to the receptor leads to the opening of the ion channel, allowing the influx of cations such as calcium and sodium into the cell. This results in depolarization of the neuron, leading to the generation of an action potential and the propagation of the signal to downstream neurons.
Effets Biochimiques Et Physiologiques
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid has been shown to have a variety of biochemical and physiological effects in the central nervous system. It has been implicated in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to activity. (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid has also been shown to play a role in the regulation of neuronal survival and development, as well as in the modulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid has several advantages as a tool for scientific research. It is a highly selective agonist of the (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid receptor, allowing for precise manipulation of glutamate signaling. It is also stable and easy to use in experiments. However, there are also limitations to its use. (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in some experiments. Additionally, its effects may be confounded by other factors such as the presence of other neurotransmitters or the activity of other ion channels.
Orientations Futures
There are many potential future directions for (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid research. One area of interest is the development of new (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid receptor agonists and antagonists with improved pharmacological properties. Another area of interest is the investigation of the role of (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid receptors in the pathophysiology of neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the use of (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid in combination with other tools such as optogenetics or electrophysiology may provide new insights into the mechanisms underlying synaptic plasticity and neuronal development.
Méthodes De Synthèse
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid can be synthesized using a multistep process that involves the reaction of L-aspartic acid with phosphorous oxychloride, followed by the reaction with methylsulfinylmethyl chloride and then with ammonia. The final product is purified using chromatography techniques. The purity of (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid is critical for its use in scientific research, and various methods have been developed to ensure its high purity.
Applications De Recherche Scientifique
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid has been widely used in scientific research to study the role of glutamate signaling in the central nervous system. (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid receptors are involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. (2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid has been used to investigate the mechanisms underlying these processes, as well as the pathophysiology of neurological disorders such as Alzheimer's disease, epilepsy, and stroke.
Propriétés
Numéro CAS |
152269-50-6 |
|---|---|
Nom du produit |
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid |
Formule moléculaire |
C4H10NO6PS |
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(phosphonomethylsulfinyl)propanoic acid |
InChI |
InChI=1S/C4H10NO6PS/c5-3(4(6)7)1-13(11)2-12(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-,13?/m0/s1 |
Clé InChI |
OMQCVUYMEOBTLI-TZVGOHQPSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)S(=O)CP(=O)(O)O |
SMILES |
C(C(C(=O)O)N)S(=O)CP(=O)(O)O |
SMILES canonique |
C(C(C(=O)O)N)S(=O)CP(=O)(O)O |
Synonymes |
L-ALANINE, 3-[(PHOSPHONOMETHYL)SULFINYL]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)

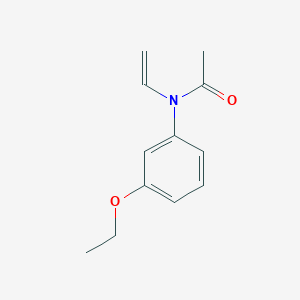
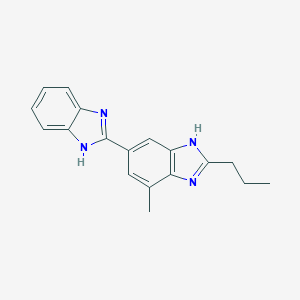
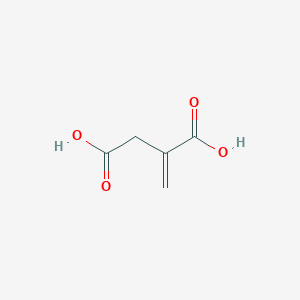
![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)


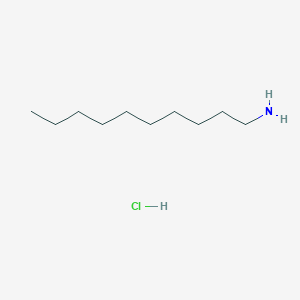
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)

